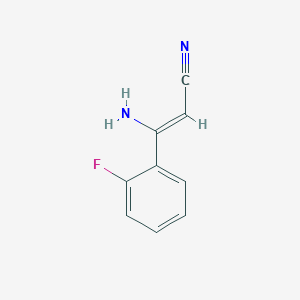

(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile

Overview

Description

(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile is an organic compound that features a nitrile group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the desired (Z)-isomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecules, particularly in the synthesis of heterocyclic compounds which are crucial in pharmaceuticals .

Synthesis of Heterocycles

- The compound can be employed in reactions that lead to the formation of various heterocycles, including pyrimidines and pyrazoles. These heterocycles are essential components in many biologically active molecules .

| Compound | Application |

|---|---|

| Heterocycles | Precursor for pharmaceuticals |

| Polymers | Advanced material production |

Medicinal Chemistry

Potential Antitumor Activity

- Recent studies have indicated that derivatives of acrylonitrile compounds exhibit significant antitumor properties. This compound may share similar properties due to its structural analogies with other active compounds tested against various cancer cell lines .

Mechanism of Action

- The mechanism involves interaction with specific enzymes or receptors, with the amino and fluorophenyl groups playing crucial roles in biological activity. This interaction can lead to inhibition of tumor growth, making it a candidate for further drug development .

| Cancer Type | GI50 Value (µM) |

|---|---|

| Leukemia | 0.0244 - 5.06 |

| Non-small Cell Lung | 0.0866 - 0.938 |

| Ovarian Cancer | 0.0866 - 0.938 |

Agricultural Applications

Pesticide Development

- The compound has been explored as an active ingredient in agricultural chemicals, including insecticides and acaricides. Its efficacy as a pesticide could be attributed to its ability to disrupt biological processes in pests .

Aquatic Life Protection

- There are indications that acrylonitrile derivatives like this compound can be used to prevent aquatic life attachment, providing a dual function as both a pesticide and an environmental safeguard .

Case Study: Antitumor Activity

In a study conducted by the National Cancer Institute, various acrylonitrile derivatives were screened against a panel of human tumor cell lines. The results showed that certain derivatives exhibited significant growth inhibition, suggesting potential pathways for drug development targeting specific cancers .

Research on Synthesis

A recent publication discussed innovative synthetic routes involving this compound for creating α-amino-β-cyano cyclohexene skeletons, which are vital for synthesizing numerous pharmaceutical agents . This highlights the compound's utility beyond simple applications.

Mechanism of Action

The mechanism of action of (Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile

- 3-(2-Fluorophenyl)acrylonitrile

- 3-Amino-3-phenylacrylonitrile

Uniqueness

(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile is unique due to the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.

Biological Activity

(Z)-3-Amino-3-(2-fluorophenyl)acrylonitrile, with the CAS number 71682-84-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a double bond configuration (Z) that influences its reactivity and biological interactions. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity and potentially improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, its nitrile group can participate in nucleophilic attacks, leading to the formation of stable complexes with target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of acrylonitrile compounds exhibit antimicrobial properties. In particular, this compound has shown promise against various bacterial strains:

| Bacterial Strain | Inhibition Percentage |

|---|---|

| Staphylococcus aureus | 28% |

| Escherichia coli | 37% |

| Pseudomonas aeruginosa | 28% |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential anticancer properties have also been explored. For instance, related acrylonitrile derivatives have demonstrated cytotoxic effects on cancer cell lines. In studies involving colon cancer cells (HCT116), compounds similar to this compound exhibited significant growth inhibition at low concentrations, indicating their potential as anticancer agents .

Case Studies and Research Findings

- Antimicrobial Screening : A library of acrylonitrile derivatives was screened against several pathogens. The results revealed that this compound analogs showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound significantly inhibited the proliferation of cancer cells. Flow cytometric analysis indicated cell cycle arrest at the G1/S phase in treated cells, further supporting its potential as an anticancer agent .

Properties

IUPAC Name |

(Z)-3-amino-3-(2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-5H,12H2/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEQENHSODZPMJ-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=CC#N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C/C#N)/N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.